Cobalt, compound with samarium (7:2)

Catalog No.
S1508153
CAS No.
12305-84-9
M.F
Co7Sm2
M. Wt
713.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt, compound with samarium (7:2)

CAS Number

12305-84-9

Product Name

Cobalt, compound with samarium (7:2)

IUPAC Name

cobalt;samarium

Molecular Formula

Co7Sm2

Molecular Weight

713.3 g/mol

InChI

InChI=1S/7Co.2Sm

InChI Key

XOMMEFOCIKLJGT-UHFFFAOYSA-N

SMILES

[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Sm].[Sm]

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Sm].[Sm]

The exact mass of the compound Cobalt;samarium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cobalt, compound with samarium (7:2), also known as Co7Sm2, is an intermetallic compound composed of cobalt and samarium in a molar ratio of 7:2. This compound is notable for its magnetic properties and is classified under rare-earth magnets. The structure of cobalt-samarium compounds contributes to their high magnetic energy density, making them suitable for various applications in technology and industry. The compound exhibits a unique light grey color and has a density of approximately 8.2 g/cm³, which is characteristic of many samarium-cobalt alloys .

The formation of cobalt-samarium compounds typically involves high-temperature reactions between the respective elements or their oxides. The following general reaction can be considered:

7Co+2SmCo7Sm27\text{Co}+2\text{Sm}\rightarrow \text{Co}_7\text{Sm}_2

This reaction can occur under inert atmospheres to prevent oxidation. The stability of the compound at elevated temperatures allows it to maintain its structural integrity during various chemical processes.

Cobalt-samarium compounds can be synthesized through several methods:

  • High-Temperature Melting: Cobalt and samarium are melted together in an inert atmosphere, typically argon, to prevent oxidation.
  • Powder Metallurgy: The metals are ground into fine powders, mixed in the desired stoichiometry, pressed into shapes, and sintered at high temperatures (around 1150°C) to form dense materials.
  • Co-reduction: This involves reducing metal oxides with a suitable reducing agent under controlled conditions.

These methods allow for precise control over the composition and microstructure of the resulting compound.

Cobalt-samarium compounds have several applications due to their unique properties:

  • Permanent Magnets: They are widely used in permanent magnet applications due to their high magnetic energy density and thermal stability.
  • Electronics: Utilized in various electronic devices where strong magnetic fields are required.
  • Aerospace: Employed in aerospace technologies for components that must withstand extreme conditions without losing magnetic properties.
  • Medical Devices: Potential use in medical imaging equipment and other devices requiring precise magnetic control.

Interaction studies involving cobalt-samarium compounds often focus on their magnetic properties and thermal stability. Research indicates that these materials exhibit minimal degradation over time under various environmental conditions, making them suitable for long-term applications. Studies also explore their interactions with other materials in composite systems to enhance magnetic performance.

Cobalt-samarium compounds share similarities with other rare-earth magnets but differ significantly in their composition and properties. Here are some similar compounds for comparison:

CompoundCompositionMagnetic Energy DensityCurie TemperatureUnique Features
Samarium-CobaltSmCo5 / Sm2Co17130-260 kJ/m³~450°CHigh corrosion resistance, stable at high temperatures
Neodymium-Iron-BoronNdFeB300-400 kJ/m³~310°CHigher energy density than samarium-cobalt but less stable at high temperatures
Terbium-CobaltTbCoVariable~400°CExhibits magneto-optical effects

Cobalt-samarium compounds stand out due to their exceptional thermal stability and resistance to demagnetization compared to other rare-earth magnets, making them particularly valuable in high-temperature applications .

The development of Sm-Co magnets began in the 1960s with Karl Strnat and Alden Ray at Wright-Patterson Air Force Base, focusing initially on SmCo₅. Later work expanded to Sm₂Co₁₇, which offered higher energy products but required complex microstructural engineering. Sm₂Co₇ emerged as a metastable phase in early studies, often observed as an intermediate during the synthesis of Sm₂Co₁₇. Its potential as a standalone magnet gained traction in the 2000s, particularly through advancements in spark plasma sintering (SPS) and hot deformation techniques.

Key Milestones:

YearDevelopmentImpactSource
1960sSmCo₅ discoveryFirst rare-earth magnet with high coercivity
1980sSm₂Co₁₇ commercializationHigher energy products but complex processing
2000sSm₂Co₇ SPS synthesisUltra-high coercivity (38.2 kOe) via grain refinement
2010sHot deformation processingRecord coercivity (50.68 kOe) with c-axis texture

Position within Rare Earth Permanent Magnet Family

Sm₂Co₇ occupies a niche between SmCo₅ and Sm₂Co₁₇, offering a balance of high coercivity and moderate energy products. While Sm₂Co₁₇ dominates high-performance applications (e.g., aerospace), Sm₂Co₇’s simpler phase structure and thermal stability make it attractive for niche uses. Below is a comparative analysis of Sm-Co magnets:

PropertySmCo₅Sm₂Co₁₇Sm₂Co₇
Coercivity (kOe)1.19–1.6710–3010–50
Energy Product (MGOe)15–2420–329–12
Curie Temperature (°C)750800–850850–900
Dominant ApplicationCorrosion resistanceHigh-energy devicesHigh-temperature magnets

Data synthesized from .

Significance in Materials Science Research

Sm₂Co₇’s research relevance extends beyond magnetism:

  • Phase Stability: Its rhombohedral structure (R-3m) is metastable below 1435 K but can be stabilized through SPS or doping.
  • Microstructural Control: Techniques like hot deformation induce c-axis crystallographic textures, critical for anisotropic magnetization.
  • Composite Design: Pairing Sm₂Co₇ with α-Fe or Co phases enhances exchange coupling, improving magnetic energy products.

Contemporary Research Challenges and Opportunities

  • Synthesis Scalability: SPS and electrospinning remain low-volume methods; cost-effective alternatives are needed.
  • Phase Purity: Sm₂Co₇ often coexists with Sm₂Co₁₇ or SmCo₅, requiring precise stoichiometric control.
  • Environmental Impact: Cobalt and samarium mining raise sustainability concerns, driving research into substitutes like cerium.

Phase Transformation Mechanisms

Phase transformation mechanisms in the cobalt-samarium system involve complex thermodynamically driven processes that govern the structural evolution of Samarium₂Cobalt₇ under varying conditions [11]. The metastable uncongruent melting point of Samarium₂Cobalt₇ and the stable peritectic decomposition characteristics have been determined through differential thermal analysis studies [23].

Research on nanocrystalline stoichiometric alloys has revealed that phase transformation behavior is significantly influenced by grain size effects [11]. The Gibbs free energy of nanoscale phases becomes positive at room temperature when the nanograin size is reduced below a critical value, indicating that certain phases cannot stably exist under these conditions [11]. This phenomenon represents a fundamental departure from conventional polycrystalline alloy behavior and highlights the importance of size-dependent thermodynamic considerations [11].

Concurrent ordering and phase transformation processes in Samarium₂Cobalt₇ nanograins have been characterized at the atomic scale using advanced microscopy techniques [25]. Early stages of phase transformation involve the formation of specific superstructures that are only detectable in particular crystallographic orientations [25]. During decomposition of the metastable Samarium₂Cobalt₇ phase, hexagonal Samarium₂Cobalt₁₇ superstructure forms initially as a precursor to the rhombohedral Samarium₂Cobalt₁₇ superstructure [25].

The phase transformation sequence follows a specific pathway where temperature-dependent mechanisms control the evolution from one structural state to another [10] [13]. At approximately 700 degrees Celsius, oxide reduction occurs, leading to elemental samarium and cobalt formation [10] [13]. As reduction temperature increases, alloying of samarium and cobalt occurs with gradual particle size increase [10] [13].

Microprobe analysis demonstrates that observed phases are typically slightly richer in samarium than indicated by their nominal formulas, suggesting preferential samarium incorporation during phase formation processes [23]. The transformation kinetics are influenced by multiple factors including temperature, pressure, and local chemical environment variations [25].

Temperature Range (°C)Phase Transformation EventMechanismStructural Outcome
700Oxide reductionElemental formationSamarium + Cobalt
700-900Alloying processDiffusion-controlledMixed phases
900Phase stabilizationOrdering mechanismPure 1:5 phase
>900DecompositionThermal activationSuperstructure formation

Nanograin-Size-Dependent Structural Stability

Nanograin-size-dependent structural stability represents a critical aspect of cobalt, compound with samarium (7:2) behavior at reduced length scales [11]. Thermodynamic modeling has revealed that phase stability in nanocrystalline systems differs markedly from conventional polycrystalline materials due to enhanced surface energy contributions [11].

The grain-size-dependence of the Gibbs free energy demonstrates that various phases exhibit different stability thresholds as crystallite dimensions decrease [11]. When nanograin sizes are reduced below critical values, certain phases become thermodynamically unstable at room temperature, leading to phase elimination or transformation [11]. This size-dependent instability mechanism has been confirmed through experimental characterization of stoichiometric samarium-cobalt alloys [11].

Single domain Samarium₂Cobalt₇ structures exhibit enhanced coercivity properties when grain sizes are optimized within the critical single domain range [29]. The coercivity behavior follows a size-dependent relationship where reduction from multi-domain to single domain configuration increases magnetic hardness [29]. Further size reduction below optimal dimensions leads to decreased coercivity due to thermal activation effects [29].

Crystallographic texture analysis of nanograined materials reveals that smaller grain sizes are more effective at retarding oxidation growth under specific crystallographic orientations [28]. The relationship between grain size and structural stability is particularly pronounced for surfaces parallel to the crystallographic c-axis [28]. Internal oxidation zone growth rates demonstrate inverse correlation with grain size, indicating enhanced stability in finer-grained materials [28].

Concurrent ordering processes in nanograins show distinct correlation between superstructure phase fraction and grain size [25]. Extensive crystallographic analysis of individual nanograins reveals direct grain size dependence of phase transformation behavior [25]. This relationship has been demonstrated unambiguously through single-grain analysis methods that avoid volume averaging effects [25].

The critical grain size for structural stability varies depending on the specific phase and environmental conditions [11]. Thermodynamic calculations predict threshold dimensions below which phase stability cannot be maintained [11]. These predictions have been validated through experimental synthesis and characterization of nanostructured materials [11].

Grain Size Range (nm)Stability CharacteristicPhase BehaviorMagnetic Properties
>1000Multi-domain stabilityConventional phasesStandard coercivity
200-1000Single domain regimeEnhanced stabilityMaximum coercivity
50-200Size-dependent effectsModified thermodynamicsVariable properties
<50Critical instabilityPhase eliminationReduced performance

Thermodynamic Modeling of Cobalt-Samarium System

Thermodynamic modeling of the cobalt-samarium system provides fundamental insights into phase equilibria and stability relationships governing Samarium₂Cobalt₇ formation and persistence [11] [22]. Advanced modeling approaches employ CALPHAD (CALculation of PHAse Diagrams) techniques to describe solution phases and intermetallic compounds within the binary system [12].

The cobalt-samarium binary phase diagram has been extensively investigated across composition ranges of 0-30 atomic percent samarium, revealing multiple stable intermetallic phases including Samarium₂Cobalt₁₇, Samarium₂Cobalt₇, and SamariumCobalt₅ [24]. Phase equilibria studies demonstrate temperature-dependent stability regions where different compounds predominate [5] [24].

Thermodynamic properties evaluation for nanocrystalline systems requires modified approaches that account for size-dependent energy contributions [11]. The grain-size-dependence of Gibbs free energy at different temperatures has been systematically calculated, revealing how nanoscale effects influence phase stability [11]. These calculations demonstrate that conventional thermodynamic predictions require correction factors when applied to nanoscale systems [11].

Phase diagram construction for the samarium-cobalt-zirconium ternary system reveals no stable ternary intermetallic compounds at temperatures of 1073 and 773 Kelvin [22]. Solubility measurements indicate that zirconium incorporation into Samarium₂Cobalt₇ reaches approximately 9.9 atomic percent at 1073 Kelvin and 9.5 atomic percent at 773 Kelvin [22]. These solubility limits provide important constraints for alloy design and processing optimization [22].

Experimental determination of phase equilibria employs diffusion couple methods combined with equilibrium alloy techniques [22]. Characterization through scanning electron microscopy with energy dispersive spectrometry, X-ray diffraction, and electron probe microanalysis enables precise composition and structure determination [22]. These experimental approaches validate theoretical thermodynamic predictions and provide calibration data for model refinement [22].

The congruent melting behavior of certain phases within the system has been confirmed through differential thermal analysis [23]. Samarium₂Cobalt₁₇ exhibits congruent melting characteristics, while Samarium₂Cobalt₇ demonstrates metastable uncongruent melting behavior [23]. These melting characteristics influence processing routes and determine optimal synthesis conditions [23].

PhaseMelting BehaviorStability Temperature (°C)Composition Range (at.% Sm)
Samarium₂Cobalt₁₇Congruent132510.5-11.8
Samarium₂Cobalt₇Uncongruent (metastable)1200-130022.2-22.8
SamariumCobalt₅Peritectic1100-120016.7-20.0
SamariumCobalt₃Peritectic1000-110025.0-33.3

Crystal Field Analysis and Electronic Structure

Crystal field analysis of cobalt, compound with samarium (7:2) involves detailed examination of the electronic structure and magnetic anisotropy arising from the interaction between samarium 4f electrons and the surrounding crystal environment [15] [39]. The compound exhibits hexagonal crystal symmetry belonging to point group D₆, which determines the allowed crystal field parameters [39].

The crystal field parameters for samarium sites in the hexagonal structure include B₂⁰, B₄⁰, B₆⁰, and B₆±⁶ terms, with the magnitude of B₂⁰ being dominant in determining magnetic anisotropy [39]. Negative B₂⁰ values indicate uniaxial magnetic anisotropy, which is characteristic of the compound's magnetic behavior [39]. Density functional theory calculations with appropriate energy shift parameters yield B₂⁰ values comparable to experimental determinations [39].

Electronic structure calculations employing ab initio methods reveal the complex interplay between samarium 4f electrons and cobalt 3d electrons [37] [41]. The localized nature of 4f electrons requires specialized computational approaches, including Hubbard U corrections and local self-interaction correction methods [37]. These techniques enable accurate description of the electronic structure while accounting for strong correlation effects [37].

Magnetic moment calculations from various density functional theory methods demonstrate good agreement with experimental values for the cobalt sublattice [37] [41]. However, magnetocrystalline anisotropy energy calculations exhibit significant variation due to inadequate description of localized 4f electrons and underestimation of orbital components in 3d electrons [37] [41]. Comparative analysis within individual studies provides meaningful trend identification despite absolute value uncertainties [37] [41].

The 4f-3d exchange interaction plays a crucial role in determining magnetic properties and electronic structure characteristics [17]. Exchange coupling between samarium and cobalt sublattices influences the overall magnetic behavior and contributes to temperature-dependent anisotropy variations [17]. Crystal field splitting of samarium energy levels creates specific electronic configurations that determine magnetic moment orientation and stability [15].

Orbital polarization corrections are essential for accurate electronic structure calculations, particularly for obtaining reliable magnetocrystalline anisotropy energy values [37]. The inclusion of spin-orbit coupling effects enables proper treatment of orbital moments at transition metal sites [37]. These computational considerations are critical for predictive modeling of magnetic and electronic properties [37].

Advanced computational methods such as dynamical mean field theory provide improved treatment of strongly correlated electron systems [37]. These approaches capture the essential physics of electronic structure in compounds where conventional density functional theory methods exhibit limitations [37]. However, computational demands make magnetocrystalline anisotropy energy calculations impractical for routine applications [37].

Electronic ComponentComputational MethodKey ParametersAccuracy Assessment
4f electronsDMFT/LSICU correction, J parameter10% deviation from experiment
3d electronsDFT+UOrbital polarizationGood moment agreement
Crystal fieldPoint charge modelB₂⁰, B₄⁰, B₆⁰Parameter-dependent accuracy
Exchange couplingHeisenberg modelJ exchange constantsTemperature-dependent validation

High-Energy Ball Milling Optimization

High-energy ball milling represents a transformative approach for synthesizing nanocrystalline cobalt, compound with samarium (7:2) with enhanced magnetic properties. This mechanical alloying process enables grain refinement to nanoscale dimensions (10-100 nm) while maintaining phase purity and compositional control [6]. The optimization of ball milling parameters has been extensively studied, with milling speeds of 300-600 rpm and ball-to-powder ratios of 10:1 to 20:1 identified as optimal for achieving effective grain refinement [6].

The mechanical activation process during high-energy ball milling induces significant microstructural changes, including grain boundary area increase, defect density enhancement, and phase transformation promotion [6]. Studies have demonstrated that ball milling duration of 1-24 hours under inert atmosphere (argon or nitrogen) effectively prevents oxidation while achieving desired nanocrystalline structure [6]. The process temperature is maintained at room temperature to prevent unwanted phase transformations while enabling sufficient energy input for structural modification.

Surfactant-assisted ball milling has emerged as a particularly effective variant, utilizing oleic acid and heptane to produce anisotropic Sm₂Co₁₇ nanoflakes with high aspect ratios [7]. This approach combines the benefits of mechanical energy input with chemical surface modification, resulting in improved magnetic properties and enhanced coercivity values ranging from 1500-2500 kA/m [7]. The magnetic field-assisted ball milling technique further enhances the process by inducing preferred orientation during mechanical processing, leading to improved magnetic anisotropy [8].

Critical processing parameters for high-energy ball milling include atmosphere control, with oxygen concentrations maintained below 10 ppm to prevent oxidation-induced property degradation [6]. The selection of grinding media material and size distribution significantly influences milling efficiency, with hardened steel balls typically employed in diameter ranges of 5-20 mm [6]. Process monitoring through periodic sampling and phase analysis ensures optimal processing conditions and prevents over-milling that could lead to amorphization or unwanted phase formation.

Rapid Solidification and Melt Spinning Techniques

Rapid solidification through melt spinning represents a sophisticated processing route for synthesizing cobalt, compound with samarium (7:2) with unique microstructural characteristics and enhanced magnetic properties. This technique achieves cooling rates of approximately 10⁴ K/s, enabling the formation of metastable phases and refined microstructures not achievable through conventional solidification methods [9]. The process involves pouring molten alloy onto a spinning water-cooled copper wheel, producing thin flakes with thicknesses ranging from 100-1000 μm [9].

The wheel rotation speed directly controls both the cooling rate and the resulting flake thickness, with higher speeds promoting increased cooling rates and thinner flakes [9]. Strip casting investigations have demonstrated that wheel speeds between 1.1 and 3.0 m/s produce significant microstructural variations, with columnar SmTM₇ phase formation requiring optimal wheel-melt contact conditions [9]. The nucleation zone formation at the wheel contact surface is critical for subsequent directional columnar growth, with typical columnar growth regions extending 200-250 μm from the wheel side [9].

Melt spinning at 40 m/s has been shown to consistently produce metastable TbCu₇-type structures in samarium-cobalt alloys, regardless of alloying additions [10]. This rapid solidification process enables the formation of nanocrystalline structures with grain sizes ranging from 20-200 nm, significantly finer than conventional casting approaches [10]. The enhanced cooling rates facilitate the retention of high-temperature phases at room temperature, contributing to improved magnetic properties with coercivity values reaching 800-1500 kA/m [10].

The microstructural evolution during rapid solidification involves distinct zones: an initial nucleation zone of rapidly solidified alloy, followed by directional columnar growth consisting of fine needle-like grains with widths of only a few microns [9]. The transition from columnar to equiaxed growth occurs when cooling rates become insufficient to sustain directional growth, typically at flake thicknesses exceeding 270 μm [9]. Process optimization requires careful control of melt superheat, wheel surface condition, and atmosphere composition to achieve consistent results and prevent oxidation-induced property degradation.

Spark Plasma Sintering Investigations

Spark plasma sintering (SPS) has emerged as a revolutionary consolidation technique for producing high-density cobalt, compound with samarium (7:2) magnets with exceptional magnetic properties. This advanced sintering method utilizes direct current pulses to achieve rapid heating and densification, typically requiring sintering temperatures of 800-1000°C for durations of 1-5 minutes [11]. The technique enables achievement of full theoretical density (100%) at processing temperatures significantly lower than conventional sintering methods [11].

Comprehensive investigations have established optimal SPS parameters for samarium-cobalt compounds, with sintering at 900°C under 80 MPa applied pressure yielding the highest coercivity values exceeding 1500 kA/m [11]. The rapid heating capability of SPS, with heating rates of 50°C/min, prevents grain growth while promoting effective densification [11]. The application of partial argon pressure (200 mbar) during sintering reduces samarium evaporation and maintains compositional integrity [11].

The microstructural evolution during SPS processing involves complex densification mechanisms, with density increasing from 6.86 g/cm³ at 800°C to 8.4 g/cm³ at 1000°C [11]. Oxygen content systematically decreases with increasing sintering temperature due to voltage breakdown effects that remove surface oxides during the densification process [11]. The optimal sintering temperature of 900°C achieves 96% theoretical density while maintaining superior magnetic properties, with energy products reaching 43.4 kJ/m³ [11].

Phase composition analysis reveals that SPS processing produces primarily SmCo₅ matrix phase with controlled amounts of Sm₂Co₇ and samarium oxides [11]. The formation of secondary phases can be controlled through precise temperature management, with excessive temperatures leading to increased Sm₂Co₇ formation and reduced coercivity [11]. The technique's ability to produce nanocrystalline structures with grain sizes of 100-500 nm while maintaining high density represents a significant advancement in permanent magnet processing technology.

Hot Deformation Process Parameters

Hot deformation processing represents a critical technique for developing textured cobalt, compound with samarium (7:2) magnets with enhanced magnetic anisotropy and superior energy products. This process involves subjecting consolidated magnetic materials to controlled plastic deformation at elevated temperatures, typically ranging from 460-500°C with deformation rates of 0.01-0.08 s⁻¹ [12]. The hot deformation process enables the development of crystallographic texture through preferential grain orientation, resulting in significant improvements in magnetic properties along the easy magnetization axis.

The establishment of hot processing maps has identified optimal processing windows for samarium-cobalt alloys, with stability processing parameters determined to be 460-500°C temperature range and 0.01-0.08 s⁻¹ strain rate range [12]. These conditions provide the optimal balance between sufficient atomic mobility for texture development and prevention of excessive grain growth that could degrade magnetic properties. The deformation process typically requires 1-4 hours under controlled inert atmosphere conditions to prevent oxidation and maintain material integrity.

Texture formation during hot deformation is strongly dependent on processing temperature, with deformation temperature identified as one of the most critical parameters determining the final texture of SmCo₅ grains [13]. Studies have demonstrated that specific temperature ranges promote the formation of preferred crystallographic orientations, with c-axis alignment achievable through careful process control [13]. The hot deformation process can achieve grain sizes ranging from 50-500 nm while developing strong texture, resulting in coercivity values of 1000-2000 kA/m [13].

The microstructural evolution during hot deformation involves dynamic recrystallization processes that enable texture development without significant grain growth [14]. Phase transition monitoring reveals that controlled deformation conditions promote the formation of desired magnetic phases while suppressing deleterious secondary phase formation [14]. The process parameters must be carefully optimized to achieve the desired balance between texture development and grain size control, with excessive deformation leading to property degradation and insufficient deformation resulting in poor texture development.

Thin Film Fabrication and Epitaxial Growth

Thin film fabrication of cobalt, compound with samarium (7:2) through epitaxial growth represents a sophisticated approach for developing high-performance magnetic materials with precisely controlled microstructures and properties. Molecular beam epitaxy (MBE) has been successfully employed to synthesize c-axis-oriented Sm₂Co₁₇ and SmCo₅ thin films with thicknesses ranging from nanometers to micrometers [15]. The epitaxial growth process requires ultra-high vacuum conditions (10⁻⁸ mbar) and substrate temperatures of 540-550°C to achieve high-quality crystalline films [15].

The epitaxial stabilization mechanism involves substrate-induced strain energy that stabilizes the SmCo₅ phase up to critical thicknesses of approximately 4 nanometers [15]. Beyond this critical thickness, the thermodynamically more stable Sm₂Co₁₇ phase grows on top of the SmCo₅ layer, creating a coherent interface between the two phases [15]. This unique nanostructure, comprising approximately 35% SmCo₅ and 65% Sm₂Co₁₇, exhibits exceptional magnetic properties with coercivity values ranging from 800-1640 kA/m [15].

Magnetron sputtering represents an alternative thin film deposition technique that has been successfully applied for samarium-cobalt thin film synthesis [16]. The process typically operates at substrate temperatures of 400-600°C under argon plasma conditions, enabling the deposition of films with controlled composition and thickness [16]. The sputtering parameters, including target power, gas pressure, and substrate temperature, significantly influence the resulting film properties, with optimal conditions producing films with grain sizes of 5-50 nm [16].

Pulsed laser deposition (PLD) has also been demonstrated as an effective technique for SmCo thin film fabrication, with processing temperatures of 400°C and controlled pulse numbers enabling precise thickness control [17]. The PLD process allows for the synthesis of hard magnetic films with conducting properties, making them suitable for microelectromechanical systems (MEMS) applications [17]. The technique's ability to transfer complex stoichiometries from target to substrate makes it particularly valuable for maintaining compositional control in multi-component samarium-cobalt systems.

Fully-Dense Nanocrystalline Magnet Processing

The development of fully-dense nanocrystalline cobalt, compound with samarium (7:2) magnets represents the culmination of advanced processing techniques aimed at achieving optimal magnetic performance through microstructural control. This approach combines the benefits of nanocrystalline structure, including enhanced coercivity and improved magnetic properties, with full density to maximize magnetic energy product [18]. The processing typically involves a multi-step approach incorporating mechanical alloying, consolidation, and controlled heat treatment.

Spark plasma sintering has been successfully employed to produce fully-dense nanocrystalline magnets with theoretical densities approaching 100% [18]. The process involves initial mechanical alloying to produce nanocrystalline powders, followed by SPS consolidation at temperatures of 900-1000°C under applied pressures of 80-500 MPa [18]. The rapid heating and cooling capabilities of SPS enable retention of nanocrystalline structure while achieving full densification, resulting in magnets with energy products exceeding 100 kJ/m³ [18].

Hot pressing followed by hot deformation has been demonstrated as an effective route for producing fully-dense anisotropic nanocrystalline magnets [18]. This process involves initial hot pressing to achieve near-full density, followed by controlled hot deformation to develop crystallographic texture and enhance magnetic anisotropy [18]. The combination of full density and preferred orientation results in unprecedented energy products, with values reaching 21.10 MGOe reported for optimized Sm₀.₆Pr₀.₄Co₅ magnets [18].

The microstructural characteristics of fully-dense nanocrystalline magnets include grain sizes in the range of 50-200 nm, minimal porosity, and controlled grain boundary chemistry [18]. The nanocrystalline structure provides enhanced coercivity through grain boundary pinning mechanisms, while full density ensures maximum magnetic flux density and energy product [18]. The processing parameters must be carefully optimized to prevent grain growth during consolidation while achieving complete densification, typically requiring precise temperature and time control during thermal processing stages.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12305-84-9

Dates

Last modified: 07-17-2023

Explore Compound Types